molecular formula C20H17N3O3S2 B2927486 (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-77-3

(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2927486
CAS RN: 894669-77-3
M. Wt: 411.49
InChI Key: KMMLSBLHLRCTHI-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

F3411-1425: could be investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy . CDK2 is crucial for cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Compounds similar to F3411-1425 have shown cytotoxic activities against various cancer cell lines, suggesting that it could be part of a new class of anticancer agents.

Drug Development

The structural features of F3411-1425 , such as the thieno[3,2-c][1,2]thiazine ring, may be useful in the development of new drugs. Its similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel CDK2 inhibitors, indicates that F3411-1425 could serve as a lead compound in drug discovery efforts .

properties

IUPAC Name

(3Z)-1-benzyl-2,2-dioxo-3-[(pyridin-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-19-18(13-21-12-16-8-4-5-10-22-16)28(25,26)23(17-9-11-27-20(17)19)14-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMLSBLHLRCTHI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CC=N4)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CC=N4)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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